Ammonium 2,4-dichlorophenoxyacetate
Description
Structure
2D Structure
3D Structure of Parent
Properties
IUPAC Name |
azanium;2-(2,4-dichlorophenoxy)acetate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6Cl2O3.H3N/c9-5-1-2-7(6(10)3-5)13-4-8(11)12;/h1-3H,4H2,(H,11,12);1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AQKNQRMIGNOQQF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Cl)Cl)OCC(=O)[O-].[NH4+] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9Cl2NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID2058336 | |
| Record name | 2,4-D, ammonium salt (1:1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID2058336 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
238.06 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2307-55-3 | |
| Record name | 2,4-D Ammonium | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=2307-55-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2,4-D, ammonium salt (1:1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID2058336 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Ammonium 2,4-dichlorophenoxyacetate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.017.261 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | SOLUSHAN | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/GBT8D2SIN4 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Mechanisms of Action and Plant Physiological Responses
Synthetic Auxin Mimicry and Plant Hormonal Regulation
Ammonium (B1175870) 2,4-dichlorophenoxyacetate (B1228070) functions as a synthetic analogue of the natural plant hormone auxin, specifically indole-3-acetic acid (IAA). unl.edunih.gov Like other auxinic herbicides, it elicits a range of responses in susceptible plants by overwhelming their natural hormonal regulatory systems. researchgate.netunl.edu At herbicidal concentrations, the compound induces rapid and uncontrolled cell division and elongation, leading to abnormal growth patterns. mt.govwikipedia.orgorst.edu
The compound's ability to mimic IAA is central to its mode of action. unl.edu This mimicry allows it to interact with the plant's auxin perception and signaling machinery, triggering a cascade of downstream effects that ultimately prove lethal to susceptible species. researchgate.netnih.gov
Interaction with Auxin Receptors and Signaling Pathways
The molecular basis of 2,4-D's action lies in its interaction with auxin receptors, primarily the TIR1/AFB (Transport Inhibitor Response 1/Auxin Signaling F-Box) family of proteins. researchgate.netnih.gov These receptors are components of an E3 ubiquitin ligase complex, SCF(TIR1/AFB), which targets Aux/IAA transcriptional repressors for degradation. nih.gov By binding to the TIR1/AFB receptors, 2,4-D promotes the degradation of these repressors, leading to the activation of auxin-responsive genes. nih.govnih.gov This sustained activation of gene expression is what drives the uncontrolled and disorganized growth characteristic of exposure to this herbicide. wikipedia.orgorst.edu
Research has shown that even small modifications to the 2,4-D molecule can affect its binding to these receptors and, consequently, its auxinic activity. nih.gov For example, a halogen at the 4-position of the aromatic ring is crucial for its activity. nih.gov Furthermore, mutations in the degron tail of the Aux/IAA coreceptor can confer resistance to 2,4-D, highlighting the critical role of this interaction in the herbicide's efficacy. nih.gov
Modulation of Phytohormone Cross-Talk (e.g., Ethylene (B1197577), Abscisic Acid)
The application of 2,4-D significantly disrupts the intricate network of phytohormone cross-talk within the plant. researchgate.netnih.gov A key interaction is with ethylene, a plant hormone associated with stress, senescence, and fruit ripening. nih.govlibretexts.org Treatment with 2,4-D leads to a marked increase in ethylene production in susceptible plants. orst.edunih.gov This ethylene surge contributes to the senescence and eventual death of the plant. researchgate.net The interaction is complex, as ethylene itself can influence auxin transport and response. nih.gov
Similarly, 2,4-D influences the levels and signaling of abscisic acid (ABA), another crucial stress hormone. researchgate.netnih.gov ABA is involved in regulating responses to various environmental stresses, including drought and cold. libretexts.org The disruption of the delicate balance between auxin, ethylene, and ABA signaling pathways by 2,4-D is a major factor in its herbicidal action. nih.govnih.govfrontiersin.org
Alterations in Cell Wall Plasticity and Uncontrolled Cell Division
A hallmark of 2,4-D action is the induction of uncontrolled cell division and abnormal increases in cell wall plasticity. orst.edu The herbicide triggers a loosening of the cell wall structure, a process that is normally tightly regulated during plant growth. nih.govnih.gov This leads to disorganized and unsustainable cell expansion. wikipedia.orgorst.edu
Studies have shown that exposure to 2,4-D can lead to the formation of a "pectin shield" and a heavy impregnation of the cell walls with protective polysaccharides, indicating a significant remodeling of the cell wall structure. nih.gov This uncontrolled growth and alteration of cell wall integrity ultimately contribute to the twisting of stems, leaf malformation, and eventual death of the plant. mt.govwikipedia.org
Research on the effects of ammonium nutrition has provided insights into how changes in cell wall properties can impact plant growth. nih.govnih.govresearchgate.netbohrium.com Plants grown with excess ammonium can exhibit growth inhibition due to a more rigid cell wall structure, highlighting the importance of balanced cell wall dynamics for normal development. nih.govnih.gov
Selective Herbicidal Activity in Dicotyledonous Plants
One of the key characteristics of 2,4-D and its salts, including ammonium 2,4-dichlorophenoxyacetate, is their selective herbicidal activity. mt.govwikipedia.org They are highly effective against broadleaf (dicotyledonous) weeds while generally leaving grasses (monocotyledonous) unharmed. wikipedia.orgresearchgate.net This selectivity is a cornerstone of its widespread use in agriculture for controlling weeds in cereal crops and turf. mt.govwikipedia.org
Differential Cellular and Molecular Responses in Susceptible versus Tolerant Species
The basis for the selective action of 2,4-D lies in the differential responses at the cellular and molecular levels between susceptible dicots and tolerant monocots. wikipedia.orgresearchgate.net While the precise mechanisms are complex, several factors are thought to contribute to this selectivity. These include differences in vascular structure, translocation, and metabolism of the herbicide. researchgate.net
In susceptible dicots, 2,4-D is readily absorbed and translocated throughout the plant, accumulating in the meristematic tissues where it exerts its toxic effects. mt.govwikipedia.org In contrast, monocots may have a more limited ability to translocate the herbicide to these sensitive regions. researchgate.net Additionally, there can be differences in the perception of the herbicide at the receptor level, with monocot receptors potentially having a lower affinity for synthetic auxins like 2,4-D. researchgate.net
The table below summarizes some of the key differential responses observed between susceptible and tolerant plants.
Role of Metabolism and Detoxification Pathways in Crop Selectivity
The ability of a plant to metabolize and detoxify 2,4-D is a critical determinant of its tolerance. cambridge.orgnih.gov Tolerant species, such as many monocot crops, possess efficient enzymatic systems that can rapidly break down the herbicide into non-toxic metabolites. cambridge.orgscielo.br These metabolic pathways often involve enzymes like cytochrome P450 monooxygenases (P450s), glutathione (B108866) S-transferases (GSTs), and glycosyltransferases. cambridge.orgnih.gov
In contrast, susceptible weed species often lack these rapid detoxification mechanisms, allowing the herbicide to accumulate to lethal concentrations. cambridge.orgscielo.br Research has identified specific metabolic pathways involved in 2,4-D resistance. For instance, in some resistant waterhemp populations, a novel detoxification pathway involving hydroxylation followed by glycosylation and malonylation has been discovered. nih.gov This results in the formation of non-toxic metabolites. nih.gov In susceptible plants, 2,4-D may be conjugated to amino acids like aspartate, forming metabolites that can still retain some auxinic activity. nih.gov
The table below outlines the primary metabolic pathways involved in the detoxification of 2,4-D in tolerant plants.
Physiological and Morphological Responses of Plants to Ammonium (as the ionic component)
Ammonium (NH₄⁺) serves as a primary inorganic nitrogen source for plants, playing a dual role in their physiology. nih.gov At optimal, low concentrations, it acts as a beneficial nutrient promoting growth; however, at high concentrations, it can become toxic. nih.govresearchgate.net Plants exhibit a range of physiological and morphological responses to ammonium, which are not purely nutritional but also involve complex signaling pathways. nih.gov These responses include rapid alterations in cytosolic pH, changes in gene expression, and post-translational modifications of proteins. nih.govresearchgate.net Such changes lead to the acidification of the apoplast, coordinated uptake and assimilation of ammonium, shifts in oxidative and phytohormonal status, and significant remodeling of the root system architecture. nih.gov The fact that some of these responses are mediated by AMT-type ammonium transporters and are independent of a nutritional effect underscores the role of ammonium as a signaling molecule in plant cells. nih.govresearchgate.net
Ammonium as a Signaling Molecule in Plant Growth and Development
Ammonium is increasingly recognized as a key signaling molecule that triggers a cascade of physiological and morphological changes in plants. nih.govoup.com This signaling role is distinct from its function as a nutrient. nih.gov The perception of ammonium by plant cells initiates rapid responses, including changes in gene expression and protein modifications, which in turn affect broader processes like apoplastic acidification and phytohormonal balance. nih.govoup.com
Research indicates that ammonium sensing likely occurs at multiple points along its transport, storage, and assimilation pathways. nih.govoup.com For example, some responses are dependent on ammonium transporters of the AMT/MEP/Rh family, suggesting these transporters may function as sensors or are part of a sensor complex. oup.com Short-term exposure to ammonium can significantly up-regulate genes involved in transcriptional regulation and plant defense, while long-term exposure affects genes related to metabolic processes and stress responses. oup.com Notably, a significant portion of ammonium-responsive genes are also regulated by low external pH, indicating an overlap in signaling pathways. oup.com
The signaling function of ammonia (B1221849) (NH₃), a related molecule, is also being explored. researchgate.net As a gasotransmitter, ammonia can influence plant growth, development, and stress responses by interacting with other signaling molecules. researchgate.net
Regulation of Root System Architecture by Ammonium
Ammonium plays a significant role in shaping the root system architecture (RSA), which is critical for nutrient and water uptake. researchgate.netoup.com The effects of ammonium on RSA are concentration-dependent and can be quite distinct from those of other nitrogen forms like nitrate. oup.com
One of the most common responses to high ammonium supply is the inhibition of primary root elongation. oup.com This inhibition is attributed to the repression of both cell division in the root apical meristem and longitudinal cell expansion. researchgate.netoup.com In contrast to its effect on the primary root, local ammonium supply can stimulate the initiation and branching of lateral roots. researchgate.netoup.com This response is mediated in part by the ammonium transporter AMT1;3, highlighting a direct link between transport and developmental signaling. oup.comoup.com Studies in Arabidopsis have shown that the stimulation of lateral root branching by ammonium is significantly reduced in mutants lacking specific ammonium transporters. oup.com
Ammonium can also influence root gravitropism, with moderate levels enhancing the response and excess levels leading to agravitropism. oup.com Furthermore, imbalances in pH caused by ammonium supply can disrupt cytosolic calcium (Ca²⁺) and reactive oxygen species (ROS) gradients, leading to the swelling of root hairs. researchgate.netoup.com In some plant species, such as Brachypodium distachyon, ammonium nutrition leads to the development of thin but highly branched roots. biorxiv.org
| Plant Species | Ammonium Effect | Key Findings | References |
|---|---|---|---|
| Arabidopsis thaliana | Inhibition of primary root elongation, stimulation of lateral root branching. | The ammonium transporter AMT1;3 is involved in mediating lateral root branching in response to local ammonium supply. | oup.comoup.comoup.com |
| Brachypodium distachyon | Promotes thin, highly branched roots. | Transcriptomic analysis identified genes potentially controlling root architectural adaptations to different nitrogen forms. | biorxiv.org |
| Rice (Oryza sativa) | Varied response depending on concentration. | Root system architecture variation is associated with nitrogen-deficiency tolerance traits. | alliancebioversityciat.org |
Ammonium Assimilation and Nutrient Homeostasis in Plants
Once taken up by the roots, ammonium is primarily assimilated in the roots themselves, a process that is crucial for preventing ammonium toxicity and incorporating nitrogen into organic molecules. nih.govfrontiersin.org The primary pathway for this assimilation is the glutamine synthetase/glutamate (B1630785) synthase (GS/GOGAT) cycle. researchgate.netfiveable.me In this cycle, glutamine synthetase (GS) catalyzes the conversion of glutamate and ammonium into glutamine, an ATP-dependent reaction. fiveable.me Subsequently, glutamate synthase (GOGAT) transfers the amide group from glutamine to 2-oxoglutarate, producing two molecules of glutamate. fiveable.me
The assimilation of ammonium has significant implications for the plant's nutrient and pH homeostasis. nih.govnih.gov The process of assimilating one molecule of NH₄⁺ results in the net production of at least one proton (H⁺), which can lead to acidification if not properly managed. nih.gov Plants must maintain a stable cellular pH for enzymatic reactions to occur optimally. nih.govnih.gov This is achieved through the integrated activities of nutrient transporters and proton pumps that regulate the balance of ions and protons across cellular membranes. nih.gov
The provision of carbon skeletons is essential for ammonium assimilation, and anaplerotic enzymes that replenish intermediates of the Krebs cycle play a crucial role. frontiersin.org Studies have shown that enzymes like isocitrate dehydrogenase (ICDH) and glutamate dehydrogenase (GDH) are important for sustaining carbon skeletons required for nitrogen assimilation, especially under conditions of high ammonium supply. frontiersin.org The metabolic adaptation and the primary amino acids synthesized (e.g., asparagine vs. glutamine) can vary among different plant species in response to ammonium nutrition. frontiersin.org
| Enzyme | Function | Regulatory Factors | References |
|---|---|---|---|
| Glutamine Synthetase (GS) | Catalyzes the ATP-dependent conversion of glutamate and ammonium to glutamine. | Induced by ammonium and light; feedback inhibited by glutamine. | fiveable.me |
| Glutamate Synthase (GOGAT) | Transfers the amide group from glutamine to 2-oxoglutarate, forming two molecules of glutamate. | Coordinates with GS activity. | fiveable.me |
| Glutamate Dehydrogenase (GDH) | Can function in both ammonium assimilation and the catabolism of glutamate, particularly under carbon limitation. | Plays a role in surpassing carbon limitation during ammonium assimilation in roots. | frontiersin.org |
| Isocitrate Dehydrogenase (ICDH) | Provides carbon skeletons (2-oxoglutarate) for the GS/GOGAT cycle. | Considered a good candidate for increasing nitrogen assimilation capacity. | frontiersin.org |
Interaction of Ammonium with Abiotic Stress Responses (e.g., Drought, Salinity, Elevated CO₂)
Ammonium nutrition can significantly modulate plant responses to various abiotic stresses. frontiersin.orgnih.gov The defensive mechanisms triggered by ammonium nutrition can sometimes confer cross-tolerance to other environmental challenges like salinity and drought. frontiersin.orgnih.gov
In the context of salinity stress, ammonium nutrition has been shown to improve the performance of some plants. frontiersin.orgnih.gov For instance, in the C4 halophyte Spartina alterniflora, growth with ammonium as the nitrogen source was associated with higher antioxidant enzyme activities, which can help mitigate oxidative stress induced by salinity. frontiersin.orgnih.gov In sorghum, ammonium nutrition helped maintain a better K⁺/Na⁺ homeostasis by reducing the transport of sodium (Na⁺) to the shoots, thereby enhancing salt tolerance. frontiersin.orgnih.gov
Ammonium nutrition has also been linked to improved drought resistance. researchgate.net In roots, ammonium can enhance the accumulation of abscisic acid (ABA), a key hormone in drought stress signaling. researchgate.netoup.com This, in turn, can lead to increased water uptake through aquaporins, improving the plant's ability to withstand water deficit. researchgate.netoup.com
The interaction between ammonium nutrition and elevated atmospheric CO₂ is another area of active research. frontiersin.org The "pH hypothesis" proposed by Bloom et al. suggests that the assimilation of ammonium in shoots under elevated CO₂ could be more efficient, potentially influencing plant growth and defense responses. frontiersin.org Furthermore, ammonium nutrition has been observed to increase plant resistance to certain pathogens, partly by enhancing defense reactions mediated by molecules like hydrogen peroxide (H₂O₂), ABA, and putrescine. researchgate.net
Environmental Fate and Transport Dynamics
Degradation Pathways and Kinetics in Environmental Compartments
The breakdown of 2,4-D in the environment is a multifaceted process involving microbial, photolytic, and hydrolytic mechanisms. In soil, biodegradation is the primary mechanism of dissipation, with a reported half-life of 6.2 days in aerobic mineral soil. wikipedia.org Photodegradation on the soil surface also contributes to its breakdown, though at a slower rate, with a half-life of 68 days. cdc.gov
In aquatic environments, the aerobic metabolic half-life of 2,4-D is approximately 15 days. cdc.gov However, under anaerobic conditions, its persistence increases substantially, with a half-life ranging from 41 to 333 days. wikipedia.orgcdc.gov Photolysis in sunlit surface waters is also a significant degradation pathway. cdc.gov
Microbial degradation is the most effective process for the removal of 2,4-D from the environment due to the vast diversity and metabolic capabilities of microorganisms. nih.gov The process begins with the adsorption of the herbicide onto microbial cell surfaces, followed by transport across the cell membrane and subsequent metabolism through various enzymatic reactions. nih.gov
A diverse range of bacteria and fungi capable of degrading 2,4-D have been isolated from various environments. researchgate.net The ability to mineralize 2,4-D is widespread in microbial communities globally. nih.gov Repeated applications of 2,4-D to soil can stimulate the growth of microorganisms capable of degrading the compound. inchem.org
Some of the key microbial genera known to be involved in 2,4-D catabolism include:
Bacteria: Acinetobacter, Achromobacter, Alcaligenes, Arthrobacter, Bradyrhizobium, Cupriavidus, Flavobacterium, Ochrobactrum, Pseudomonas, Serratia, and Stenotrophomonas. nih.govresearchgate.netinchem.orgscielo.br
Fungi: Aspergillus, Fusarium, Mortierella, Penicillium, Rigidoporus, Trichoderma, Umbelopsis, and Verticillium. nih.govresearchgate.netnih.gov
Table 1: Examples of Microbial Strains Involved in 2,4-D Degradation
| Microbial Genus | Type | Reference |
|---|---|---|
| Cupriavidus | Bacteria | nih.gov |
| Pseudomonas | Bacteria | nih.gov |
| Acinetobacter | Bacteria | scielo.br |
| Stenotrophomonas | Bacteria | scielo.br |
| Flavobacterium | Bacteria | scielo.br |
| Penicillium | Fungi | scielo.br |
| Rigidoporus | Fungi | nih.gov |
| Fusarium | Fungi | nih.gov |
| Verticillium | Fungi | nih.gov |
The microbial degradation of 2,4-D proceeds through a series of well-characterized biochemical reactions. A common pathway begins with the cleavage of the ether bond of the acetate (B1210297) side chain, a reaction catalyzed by an α-ketoglutarate-dependent 2,4-D dioxygenase. nih.govnih.gov This initial step forms 2,4-dichlorophenol (B122985) (2,4-DCP). nih.gov
Following the initial side-chain cleavage, the degradation pathway typically involves the following key steps:
Hydroxylation: The resulting 2,4-DCP is hydroxylated by a 2,4-DCP hydroxylase to form 3,5-dichlorocatechol (B76880). nih.govresearchgate.net
Ring Opening (Ortho/Meta Cleavage): The aromatic ring of 3,5-dichlorocatechol is then cleaved. This can occur via an ortho cleavage pathway, catalyzed by chlorocatechol 1,2-dioxygenase, to produce 2,4-dichloro-cis,cis-muconate. nih.govnih.gov Alternatively, a meta cleavage pathway can occur in some bacteria, such as Comamonas testosteroni. ethz.ch
Further Metabolism: The ring-cleavage products are then further metabolized through a series of enzymatic reactions involving isomerases, hydrolases, and reductases, eventually leading to intermediates of the tricarboxylic acid (TCA) cycle, which is a central metabolic pathway in cells. nih.govresearchgate.net
An alternative pathway observed in some bacteria, like Azotobacter chroococcum, involves the initial removal of the chlorine atom at the 2-position to produce 4-chlorophenoxyacetate, which is then further degraded. ethz.ch
The genetic basis for 2,4-D degradation is well-studied, particularly the tfd (two, four-D) genes, which are often located on plasmids. nih.gov These genes encode the enzymes responsible for the catabolic pathway. The most well-characterized set of tfd genes comes from the bacterium Cupriavidus pinatubonensis JMP134 (formerly known as Cupriavidus necator JMP134). nih.govnih.gov
The key tfd genes and the enzymes they encode include:
tfdA : Encodes the α-ketoglutarate-dependent 2,4-D dioxygenase, which carries out the initial cleavage of the 2,4-D side chain. nih.govnih.gov
tfdB : Encodes the 2,4-DCP hydroxylase, responsible for the hydroxylation of 2,4-DCP. nih.govnih.gov
tfdC, tfdD, tfdE, tfdF : These genes encode the enzymes that catalyze the subsequent steps of the degradation pathway, including ring cleavage (chlorocatechol 1,2-dioxygenase), cycloisomerization, hydrolysis, and reduction, ultimately funneling the breakdown products into central metabolism. nih.govnih.gov
In addition to the tfd genes, another family of 2,4-D degradation genes, designated cad, has been identified in Bradyrhizobium sp. nih.gov The cad gene cluster also encodes enzymes for the breakdown of 2,4-D. nih.gov
Table 2: Key Genes and Enzymes in 2,4-D Degradation
| Gene | Enzyme | Function | Reference |
|---|---|---|---|
| tfdA | α-ketoglutarate-dependent 2,4-D dioxygenase | Cleavage of the ether bond in 2,4-D | nih.gov |
| tfdB | 2,4-DCP hydroxylase | Hydroxylation of 2,4-dichlorophenol | nih.gov |
| tfdC | Chlorocatechol 1,2-dioxygenase | Ortho cleavage of the aromatic ring | nih.gov |
| tfdD | Chloromuconate cycloisomerase | Conversion of 2,4-dichloro-cis,cis-muconate | nih.gov |
| tfdE | Chlorodienelactone hydrolase | Conversion of 2-chlorodienelactone | nih.gov |
| tfdF | Chloromaleylacetate reductase | Conversion of 2-chloromaleylacetate | nih.gov |
| cadA, B, C | 2,4-D oxygenase subunits | Conversion of 2,4-D to 2,4-DCP | nih.gov |
Some studies have indicated that the microbial degradation of phenoxy herbicides can be enantioselective, meaning that one stereoisomer of the compound is degraded preferentially over the other. For example, in the case of 2,4-dichlorprop methyl ester, a related phenoxy herbicide, studies with sediment bacteria have shown that the R-enantiomer was degraded more readily than the S-enantiomer. nih.gov This enantioselectivity highlights the specificity of the microbial enzymes involved in the degradation process. nih.gov
In addition to microbial action, 2,4-D can be broken down by sunlight (photolysis) and water (hydrolysis).
Photolysis: Photodegradation of 2,4-D can be an important process in sunlit surface waters. cdc.gov The rate of photolysis can be influenced by the presence of other substances in the water. For instance, the presence of Fe(III) complexes can assist in the photodegradation of related compounds. nih.gov In one study, the photolysis half-life of 2,4-D in water irradiated at 356 nm was reported to be 2–4 days. cdc.gov Another study using irradiation at 254 nm found a much shorter half-life of 50 minutes, with reaction products including 2,4-dichlorophenol, 4-chlorocatechol, and 2-hydroxy-4-chlorophenoxyacetic acid. cdc.gov
Hydrolysis: Under typical environmental pH conditions, the hydrolysis of 2,4-D is generally considered to be a negligible degradation pathway. cdc.gov However, the hydrolysis of ester forms of 2,4-D, such as the butylate (B1668116) ester, is pH-dependent and increases in basic solutions. For example, the half-life of 2,4-D butylate was found to be 23.5 days at pH 5, 5.8 days at pH 7, and only 10.7 minutes at pH 9 at 25°C. The ester forms rapidly hydrolyze to the 2,4-D acid in soil and water. wikipedia.org
Microbial Biodegradation in Soil and Aquatic Systems
Mobility and Sorption-Desorption Phenomena in Soil Matrices
The movement and retention of ammonium (B1175870) 2,4-dichlorophenoxyacetate (B1228070) in soil are critical determinants of its environmental impact. Once applied, the ammonium salt rapidly dissociates, releasing the 2,4-dichlorophenoxyacetate anion (commonly referred to as 2,4-D acid or its anionic form), which is the mobile entity. The fate of this anion is governed by complex sorption-desorption processes, which dictate its availability for transport, degradation, or uptake by non-target organisms. juniperpublishers.comepa.govepa.gov
Sorption and desorption are the primary processes influencing the mobility and bioavailability of 2,4-D in the environment. acs.org The sorption kinetics in soil often exhibit both fast and slow phases. nih.govacs.org An initial rapid sorption is attributed to the partitioning of the herbicide onto the surfaces of soil organic matter and clay particles, which is then followed by a slower diffusion process into soil micropores. acs.orgnih.govacs.org Desorption, the release of the sorbed herbicide back into the soil solution, is crucial for understanding its potential mobility and persistence. acs.org Studies show that desorption can also be a biphasic process, with an initial rapid release followed by a slower, more sustained release. acs.orgacs.org
Influence of Soil Organic Matter, Clay Content, and pH on Sorption Kinetics
The sorption and desorption of 2,4-D in soil are not uniform processes; they are significantly influenced by the physicochemical properties of the soil matrix, particularly its organic matter content, clay content, and pH.
Soil Organic Matter (SOM): Soil organic matter is a primary factor governing the sorption of 2,4-D. epa.govresearchgate.net Generally, an increase in SOM content leads to increased sorption, thereby reducing the herbicide's mobility. epa.govwur.nl However, the quality and composition of the organic matter are as important as the quantity. nih.govnih.gov Research has shown that the aromaticity of SOM is a key factor, with higher aromaticity leading to stronger sorption of 2,4-D. nih.gov Specifically, the organic carbon-normalized sorption coefficient (Koc) for 2,4-D was found to be positively correlated with the aromatic carbon content of the soil. nih.gov In contrast, partially decomposed or undecomposed organic matter, which can be more prevalent in certain soil types like urban soils, has been shown to decrease sorption and enhance desorption. acs.orgnih.gov
Clay Content: The clay fraction of soil also plays a significant role in the sorption process. researchgate.net An increase in the content of clay minerals, along with aluminum (Al) and iron (Fe) oxides, generally enhances the sorption of 2,4-D. acs.orgnih.govresearchgate.net Clay minerals provide surfaces for the herbicide to bind to. However, at typical environmental pH levels, both the 2,4-D anion and clay surfaces are negatively charged, which should lead to repulsion. dss.go.th Despite this, sorption occurs, suggesting complex interaction mechanisms, possibly involving cation bridges or interactions with metal oxides present on clay surfaces. dss.go.th
pH: Soil pH is a critical factor that controls the form of the 2,4-D molecule and the surface charge of soil colloids. epa.govnih.gov As a weak acid, 2,4-D exists predominantly in its anionic (negatively charged) form in soils with neutral to alkaline pH. dss.go.th This anionic form is more water-soluble and less likely to be sorbed by negatively charged soil particles like clay and organic matter, leading to increased mobility and desorption. nih.govepa.gov Conversely, in more acidic soils (lower pH), a greater proportion of 2,4-D exists in its non-ionized, molecular form, which is less soluble and more readily sorbed, thus reducing its mobility. epa.govmdpi.com Alkaline pH has been shown to decrease the sorption process. acs.orgnih.gov
Leaching Potential and Groundwater Contamination Dynamics
Leaching, the downward movement of a substance through the soil profile with percolating water, is a major pathway for groundwater contamination. epa.govnih.gov Due to its anionic nature and water solubility, 2,4-D has the potential to be highly mobile and leach through the soil. juniperpublishers.comnih.gov Its relatively short half-life in soil can mitigate this risk, but under certain conditions, significant leaching can occur. nih.gov
The potential for 2,4-D to contaminate groundwater is highest in coarse-grained, sandy soils that are low in organic matter. epa.gov In these soils, the lack of sorption sites allows the herbicide to move readily with soil water. epa.gov Alkaline soils also promote leaching because they keep 2,4-D in its more mobile anionic form. epa.gov Studies using soil columns have demonstrated that 2,4-D can leach into clayey soil, reaching depths of up to 30 cm, irrespective of the applied dose. researchgate.netresearchgate.net
The risk of groundwater contamination is often assessed using screening models that incorporate a compound's sorption characteristics (Koc) and persistence (half-life). Indices such as the Groundwater Ubiquity Score (GUS) are used to estimate leaching potential. nih.govacs.org Studies on various soils have indicated that 2,4-D is prone to leach from the surface soil to groundwater, which could potentially impact the quality of drinking water sources. nih.govacs.orgwisconsin.gov Detections of 2,4-D in shallow groundwater have been reported, confirming its potential for leaching under real-world conditions. wisconsin.govorst.edu
Comparative Mobility in Urban versus Agricultural Soils
The environmental behavior of 2,4-D can differ significantly between urban and agricultural soil environments due to distinct physicochemical properties. Research indicates that 2,4-D is generally more mobile in urban soils compared to agricultural soils. acs.orgnih.gov
This higher mobility is attributed to several factors. Urban soils often contain partially decomposed or undecomposed organic matter, which decreases sorption and increases desorption compared to the well-humified organic matter typically found in agricultural soils. acs.orgnih.gov Additionally, urban soil structures can be altered by development, leading to compacted layers and preferential flow paths that can enhance the movement of contaminants to groundwater. researchgate.net
| Soil Type | Typical Kd Range (L/kg) | Mobility Potential | Key Influencing Factors |
|---|---|---|---|
| Urban Soils | 0.65 - 4.68 acs.orgnih.gov | High nih.gov | Partially decomposed organic matter, alkaline pH, higher sand content. acs.orgnih.gov |
| Agricultural Soils | 0.66 - 7.89 acs.orgnih.gov | Lower to Moderate nih.gov | Higher content of humified organic matter and clay, which increases sorption. nih.govwur.nl |
Persistence and Distribution in Aquatic Environments
When 2,4-D enters aquatic systems, either through direct application, runoff, or leaching, its persistence and distribution are governed by a different set of environmental factors. cdc.gov In the aqueous environment, various formulations like amine salts and esters rapidly convert to the 2,4-D anion, making the persistence of this anion the primary concern. juniperpublishers.com
Factors Influencing Aquatic Persistence (e.g., Aerobic vs. Anaerobic Conditions)
The persistence of 2,4-D in water, often measured by its half-life, is highly dependent on conditions such as the presence of oxygen, temperature, nutrient levels, and microbial activity. juniperpublishers.com
Aerobic vs. Anaerobic Conditions: The presence of oxygen is a critical factor. Biodegradation by aquatic microorganisms is a major degradation pathway, and it occurs much more rapidly under aerobic (oxygen-rich) conditions. juniperpublishers.comcdc.gov In aerobic aquatic environments, the half-life of 2,4-D is relatively short. cdc.govwikipedia.org Conversely, under anaerobic (oxygen-poor) conditions, such as those found in deep sediments or some rice paddies, the degradation of 2,4-D is significantly slower, leading to much greater persistence. juniperpublishers.comepa.govwikipedia.org24d.info
Other Factors:
Microbial Activity: The presence of a microbial community adapted to degrading phenoxyacetic acids can significantly accelerate the breakdown of 2,4-D. juniperpublishers.com
Nutrient Levels: Degradation tends to be slower in oligotrophic (nutrient-poor) waters. epa.gov
Photolysis: In sunlit surface waters, photodegradation can be an important process, with reported half-lives of a few days. epa.govcdc.gov
Temperature: Higher water temperatures generally increase the rate of microbial degradation. juniperpublishers.comorst.edu
| Condition | Reported Half-life | Primary Degradation Process |
|---|---|---|
| Aerobic Aquatic Metabolism | ~15 days nih.govcdc.gov | Microbial Biodegradation cdc.gov |
| Anaerobic Aquatic Metabolism | 41 to 333 days nih.govcdc.govwikipedia.org | Slow Microbial Biodegradation juniperpublishers.com |
| Aquatic Sediment (Aerobic) | <1 to 6.2 days epa.govwikipedia.org | Rapid Microbial Biodegradation epa.gov |
| Photolysis in Water | 2 to 4 days epa.gov | Photodegradation epa.gov |
Environmental Distribution Pathways (e.g., Air, Water, Soil Movement)
The distribution of 2,4-D in the environment is a dynamic process involving movement between air, water, and soil.
Air: While the ammonium salt itself is not volatile, some ester formulations of 2,4-D can be highly volatile. juniperpublishers.com However, the primary route for atmospheric entry is through spray drift during application. cdc.gov Once in the atmosphere, 2,4-D can exist in vapor and particulate phases and is subject to degradation by hydroxyl radicals or removal through wet and dry deposition. nih.govcdc.gov It can also be transported by wind on dust particles. epa.gov
Water: The main pathways for 2,4-D to enter water bodies are direct application for aquatic weed control, surface runoff from treated agricultural or urban areas, and leaching through the soil into groundwater, which may eventually discharge into surface waters. cdc.govresearchgate.netblm.gov Once in the water, it is considered mobile and does not significantly adsorb to sediments, especially at basic pH. epa.govnih.gov
Soil Movement: On land, 2,4-D can be transported from the application site via surface runoff, particularly during heavy rainfall events shortly after application. researchgate.net Upward movement in the soil profile can also occur as the soil surface dries, concentrating the herbicide at the surface where it can be susceptible to photolysis or transport by wind. epa.gov
Ecotoxicological Considerations in Non Target Organisms
Impacts on Aquatic Biota
Ammonium (B1175870) 2,4-dichlorophenoxyacetate (B1228070), along with other forms of 2,4-D, can enter aquatic ecosystems through various pathways, including runoff and spray drift, potentially affecting a wide array of aquatic life. cdc.gov The toxicity of 2,4-D in aquatic environments is known to vary depending on its chemical form, with ester forms generally being more toxic to fish than acid or salt forms. orst.eduepa.gov
Effects on Algal Growth and Photosynthesis
The response of algae to 2,4-D exposure is complex and dose-dependent. Research has shown that low concentrations of 2,4-D (e.g., 1 ppm) can stimulate photosynthesis in the freshwater green alga Chlamydomonas reinhardtii. nih.gov Similarly, field and laboratory studies on algal communities in Kentucky Lake indicated that 2,4-D at concentrations of 2 mg/L or less could stimulate total community growth, possibly due to a hormonal effect. nih.gov
However, at higher concentrations (10, 20, and 40 ppm), 2,4-D has been observed to inhibit the growth, photosynthesis, and chlorophyll (B73375) a synthesis of C. reinhardtii. nih.gov High concentrations of 100 mg/L and 1000 mg/L were also found to reduce algal community growth and metabolism, likely through the inhibition of photosynthesis and/or respiration. nih.gov Furthermore, 2,4-D exposure can alter the structure of algal communities, with certain heterotrophic taxa like Nitzschia, Euglena, and Chlamydomonas showing less sensitivity to high concentrations, while others such as Scenedesmus and Pediastrum appear more sensitive even at lower concentrations. nih.gov High levels of ammonium can also have a damaging effect on photosynthesis in some algae. nih.gov
Table 1: Effects of 2,4-D on Algal Growth and Photosynthesis
| Species/Community | Concentration | Observed Effect | Reference |
| Chlamydomonas reinhardtii | 1 ppm | Stimulated photosynthesis | nih.gov |
| Chlamydomonas reinhardtii | 10, 20, 40 ppm | Inhibited growth, photosynthesis, and chlorophyll a synthesis | nih.gov |
| Kentucky Lake Algal Community | ≤ 2 mg/L | Stimulated total community growth | nih.gov |
| Kentucky Lake Algal Community | 100, 1000 mg/L | Reduced community growth and metabolism | nih.gov |
Responses of Aquatic Macrophytes and Invertebrates
Ammonium 2,4-dichlorophenoxyacetate and other 2,4-D formulations are known to be toxic to vascular plants, which can lead to a loss of cover for various aquatic organisms. epa.gov
The toxicity to aquatic invertebrates varies depending on the specific salt or ester form of 2,4-D. For instance, the 48-hour EC50 (the concentration that affects 50% of the population) for Daphnia magna exposed to 2,4-D acid was 25 ppm, while the dimethylamine (B145610) salt had an EC50 of 153 ppm, indicating lower toxicity. epa.gov In contrast, some ester forms of 2,4-D are moderately toxic to freshwater invertebrates. epa.gov Studies have shown that the 48-hour LC50 (the concentration that is lethal to 50% of the population) of ammonia (B1221849) for Daphnia magna is 2.94 mg NH3-N/L. nih.gov
**Table 2: Acute Toxicity of Different Forms of 2,4-D to *Daphnia magna***
| Chemical Form | 48-hour EC50 (ppm) | Toxicity Category | Reference |
| 2,4-D Acid | 25 | Slightly toxic | epa.gov |
| 2,4-D Dimethylamine salt | 153 | Practically non-toxic | epa.gov |
| 2,4-D Butoxyethanol ester | 4.97 | Moderately toxic | epa.gov |
| 2,4-D Isopropyl ester | 2.2 | Moderately toxic | epa.gov |
Effects on Fish Populations and Ecological Food Webs
The toxicity of 2,4-D to fish is highly dependent on the specific formulation. The acid and amine salt forms of 2,4-D are generally considered to be practically non-toxic to slightly toxic to fish, while the ester forms can range from slightly to highly toxic. epa.govepa.gov For example, the 96-hour LC50 for the fathead minnow (Pimephales promelas) exposed to the 2,4-D ethylhexyl ester was reported to be significantly lower than that for the acid or amine salt forms. epa.gov
Sublethal effects on fish have also been documented. Exposure of the pearl eartheater (Geophagus brasiliensis) to 2,4-D resulted in reduced oxygen consumption and ammonium excretion. oasis-lmc.org Such physiological impacts can have cascading effects on the health and survival of fish populations. The loss of aquatic macrophytes due to herbicide exposure can also indirectly affect fish by reducing available habitat and cover. epa.gov The decline of sensitive invertebrate populations, which serve as a food source for many fish species, can further disrupt the ecological food web. epa.gov
Table 3: Acute Toxicity of 2,4-D Forms to Fathead Minnow (Pimephales promelas)
| Chemical Form | 96-hour LC50 (mg/L) | Reference |
| 2,4-D Ethylhexyl ester | 0.0792 - <0.1452 | epa.gov |
Impacts on Terrestrial Non-Target Organisms
The application of this compound can also have unintended consequences for a variety of terrestrial organisms that are not the target of weed control efforts. nih.gov
Effects on Soil Microorganisms and Microbial Community Dynamics
Conversely, 2,4-D has been found to have toxic effects on the growth of some common soil bacteria. mdpi.com The co-application of 2,4-D and glyphosate (B1671968) has been observed to lead to higher beta-glucosidase, cellobiohydrolase, and phosphatase activities in bulk soil in some instances, though these effects were not consistently observed. mdpi.comresearchgate.net Other research has indicated that 2,4-D can inhibit phosphatase and nitrogenase activities in certain soil microorganisms while stimulating them in others. mdpi.com The impact of the herbicide can also be influenced by soil properties, with microbial populations in soils with higher organic matter being less affected. researchgate.net
Responses of Beneficial Invertebrates (e.g., Earthworms, Bees, Ladybirds)
Beneficial invertebrates can be exposed to this compound through various routes, leading to both lethal and sublethal effects.
Earthworms: Laboratory tests on Eisenia fetida have demonstrated that 2,4-D can have severe impacts on their development and reproduction. nih.gov While glyphosate-treated soil did not cause mortality, it led to a significant reduction in the mean weight of the earthworms. In contrast, for 2,4-D, 100% mortality was observed at concentrations of 500 and 1,000 mg/kg, and no cocoons or juveniles were produced in soil treated with either herbicide. nih.gov
Bees: The toxicity of 2,4-D to honeybees (Apis mellifera) is a subject of some debate. Some sources state that 2,4-D is practically non-toxic to honeybees. orst.eduepa.gov However, other reports have linked 2,4-D to bee kills and have shown that it can inhibit heart contractions in a dose-dependent manner. rachelcarsonlandmarkalliance.org
Ladybirds: The lady beetle Coleomegilla maculata has been shown to be susceptible to the effects of 2,4-D. nih.govresearchgate.net Commercial formulations of 2,4-D were found to be highly lethal to lady beetle larvae, with the "inactive" ingredients being a significant driver of this toxicity. nih.govbiosafety-info.net Sublethal effects have also been observed, including a reduction in the body weight of larvae and a decreased proportion of males in the population. nih.govresearchgate.net
Table 4: Summary of Effects of 2,4-D on Beneficial Invertebrates
| Organism | Effect | Finding | Reference |
| Earthworm (Eisenia fetida) | Mortality | 100% mortality at 500 and 1,000 mg/kg. | nih.gov |
| Earthworm (Eisenia fetida) | Reproduction | No cocoons or juveniles produced in treated soil. | nih.gov |
| Honeybee (Apis mellifera) | Toxicity | Practically non-toxic. | orst.eduepa.gov |
| Honeybee (Apis mellifera) | Sublethal Effect | Inhibition of heart contractions. | rachelcarsonlandmarkalliance.org |
| Ladybird (Coleomegilla maculata) | Mortality | Commercial formulation highly lethal to larvae. | nih.govbiosafety-info.net |
| Ladybird (Coleomegilla maculata) | Sublethal Effect | Reduced larval body weight and proportion of males. | nih.govresearchgate.net |
Mechanisms of Ecotoxicity and Sublethal Effects in Non-Target Species
The primary mode of action in target plants involves mimicking the natural plant growth hormone auxin, leading to uncontrolled and unsustainable growth. blm.gov In non-target animals, the mechanisms of toxicity are different and can include oxidative stress, disruption of cellular processes, and neurotoxicity. blm.govorst.edu
Oxidative Stress and Cellular Damage:
Exposure to 2,4-D has been shown to induce oxidative stress in aquatic organisms. In fish, this can manifest as an increase in lipid peroxidation and alterations in the activity of antioxidant enzymes. usda.gov For instance, in narrow-clawed crayfish (Astacus leptodactylus), exposure to a sublethal concentration of 9 mg/L of 2,4-D resulted in increased levels of malondialdehyde (MDA), an indicator of lipid peroxidation, in the hepatopancreas. nih.gov This oxidative stress can lead to cellular damage and histopathological changes, such as deformations in the tubule lumen of the hepatopancreas and melanization of gill lamellae in crayfish. nih.gov
Neurotoxicity and Behavioral Effects:
Sublethal exposure to this compound can also impact the nervous system and behavior of non-target organisms. In fish, it has been observed to cause erratic swimming and labored breathing, which can increase their vulnerability to predation. streetdirectory.com Studies on crayfish have demonstrated that exposure can impair their ability to forage effectively, potentially leading to reduced fitness in natural populations. nih.gov
Genotoxicity and Developmental Effects:
There is evidence to suggest that 2,4-D can have genotoxic effects, causing damage to the genetic material of exposed organisms. Furthermore, developmental effects have been noted, particularly in amphibians. Exposure of tadpoles to 2,4-D has been associated with developmental abnormalities. epa.gov
Impacts on Invertebrates:
The effects of 2,4-D on non-target invertebrates are varied. While some studies suggest a relative lack of toxicity to certain aquatic insects, others have reported significant impacts. epa.gov For example, the herbicide has been shown to be lethal to earthworms upon direct contact at high concentrations and can reduce the hatch success of some butterfly species. georgiasouthern.edu In honeybees, 2,4-D is considered to have low acute toxicity. epa.gov
The following table summarizes some of the observed sublethal effects of 2,4-D and its amine salts on various non-target species.
Table 1: Sublethal Effects of 2,4-D and its Amine Salts on Non-Target Organisms
| Species | Organism Type | Observed Sublethal Effect(s) | Concentration |
|---|---|---|---|
| Narrow-clawed crayfish (Astacus leptodactylus) | Invertebrate | Increased malondialdehyde (MDA) in hepatopancreas, histopathological alterations in hepatopancreas and gills, decreased total haemocyte counts, increased haemolymph glucose levels. nih.gov | 9 mg/L |
| Crayfish (Orconectes rusticus) | Invertebrate | Impaired foraging behavior. nih.gov | Not specified |
| Earthworm (Eisenia andrei) | Invertebrate | Lethal upon direct contact with a heavy dose. georgiasouthern.edu | Not specified |
| Various butterfly species | Invertebrate | Significantly reduced hatch success. georgiasouthern.edu | Not specified |
| Sockeye salmon (Oncorhynchus nerka) | Fish | Physiological stress responses. streetdirectory.com | Not specified |
| Rainbow trout (Oncorhynchus mykiss) | Fish | Reduced food gathering abilities. streetdirectory.com | Not specified |
Ecological Risk Assessment Methodologies for Environmental Exposure
The ecological risk assessment (ERA) for pesticides like this compound is a structured process designed to evaluate the potential adverse effects on non-target organisms and ecosystems. blm.govnih.gov This process is typically conducted in a tiered or phased approach, starting with conservative, worst-case scenarios and progressing to more refined and realistic assessments if potential risks are identified. nih.govnih.govmdpi.com
Tiered Approach to Risk Assessment:
A tiered approach allows for a systematic and efficient evaluation of risk.
Tier 1: This initial screening level assessment uses conservative assumptions to estimate exposure and toxicity. nih.gov It often involves comparing worst-case estimated environmental concentrations (EECs) with acute and chronic toxicity data for sensitive species. nih.govepa.gov If the risk quotients (RQs), which are the ratio of exposure to toxicity, fall below established levels of concern (LOCs), the assessment may conclude that the risk is acceptable. 24d.info
Higher Tiers: If the Tier 1 assessment indicates a potential risk, more complex and data-intensive higher-tier assessments are conducted. mdpi.com These may involve more realistic exposure scenarios, considering factors like degradation, metabolism, and the specific use patterns of the pesticide. nih.gov Population models may also be used to assess the potential for adverse effects at the population level. mdpi.com
Exposure Assessment and Modeling:
A critical component of the ERA is estimating the environmental concentrations of the herbicide in various compartments such as soil, water, and air. blm.gov This is achieved through a combination of monitoring data and predictive modeling. Several models are used to estimate exposure from different pathways:
AgDRIFT®: This model is used to estimate the off-site transport of the herbicide due to spray drift from aerial and ground applications. blm.govblm.gov It considers factors like application method, equipment, and meteorological conditions. usda.govmdpi.com
GLEAMS (Groundwater Loading Effects of Agricultural Management Systems): This model is used to estimate the transport of the herbicide in surface runoff and its potential to leach into groundwater. blm.gov
AERMOD (American Meteorological Society/Environmental Protection Agency Regulatory Model) and CALPUFF (California Puff Model): These models are used to predict the atmospheric dispersion and deposition of the herbicide that may be adsorbed to wind-blown dust particles. blm.gov
SYNOPS-WEB: This is an online tool used in the European Union for assessing the risk of pesticide contamination of surface water and groundwater, as well as the impact on soil organisms. researchgate.netfrontiersin.org
Effects Characterization and Risk Quotients:
The effects characterization involves evaluating the toxicity of this compound to a range of non-target organisms, including plants, invertebrates, fish, and wildlife. blm.gov This is based on a comprehensive review of ecotoxicological studies that determine endpoints such as the No-Observed-Adverse-Effect-Level (NOAEL) and the median lethal dose or concentration (LD50/LC50). blm.gov
The risk is then quantified by calculating a Risk Quotient (RQ) :
RQ = Estimated Environmental Concentration (EEC) / Ecotoxicity Value (e.g., LC50, NOAEC) 24d.info
The calculated RQs are then compared to established Levels of Concern (LOCs) . If an RQ exceeds the LOC, it indicates a potential risk to non-target organisms, which may trigger further investigation or the implementation of risk mitigation measures. blm.gov24d.info
Table 2: Key Components of Ecological Risk Assessment for this compound
| Component | Description | Examples of Models/Methods |
|---|---|---|
| Problem Formulation | Defines the scope of the assessment, including the stressors, receptors, and endpoints of concern. blm.gov | Identification of non-target species at risk (e.g., fish, amphibians, invertebrates). blm.gov |
| Exposure Characterization | Estimates the concentration of the herbicide in the environment through various pathways. blm.gov | AgDRIFT® (spray drift), GLEAMS (runoff), AERMOD/CALPUFF (dust deposition), SYNOPS-WEB. blm.govresearchgate.netepa.gov |
| Effects Characterization | Evaluates the toxicity of the herbicide to non-target organisms. blm.gov | Determination of LC50, EC50, NOAEL from laboratory and field studies. blm.govepa.gov |
| Risk Characterization | Integrates exposure and effects data to estimate the likelihood of adverse effects. 24d.info | Calculation of Risk Quotients (RQs) and comparison with Levels of Concern (LOCs). 24d.info |
Research on Herbicide Resistance and Weed Management Strategies
Mechanisms of Resistance to Synthetic Auxin Herbicides
Weed resistance to synthetic auxin herbicides is a complex phenomenon that can be broadly categorized into two main types: metabolic resistance and target-site resistance. mountainscholar.org
Metabolic resistance, a type of non-target-site resistance, involves the weed plant's ability to detoxify the herbicide before it can reach its site of action. nih.gov This is a primary mechanism of resistance to synthetic auxins. bohrium.com Resistant plants can metabolize the herbicide more rapidly than susceptible plants. mountainscholar.org Key enzymatic pathways involved in this process include:
Hydroxylation: A common detoxification step is the hydroxylation of the 2,4-D molecule, often mediated by cytochrome P450 monooxygenases. mountainscholar.org For example, in a resistant population of common waterhemp (Amaranthus tuberculatus), 2,4-D was hydroxylated into 5-OH-2,4-D. mountainscholar.org This hydroxylated metabolite was found to have lost its auxinic activity and toxicity. mountainscholar.org
Conjugation: Following hydroxylation, the molecule is often conjugated with sugars (glycosylation) or amino acids. nih.gov In the case of the resistant waterhemp, the hydroxylated 2,4-D was further processed into a non-toxic glucose conjugate (5-OH-2,4-D-Glucoside). mountainscholar.org This contrasts with susceptible plants, which tend to form conjugates like 2,4-D-Aspartic Acid, a metabolite that retains some auxin-inhibiting properties. mountainscholar.org
These enhanced metabolic pathways prevent the herbicide from accumulating to lethal concentrations at its target site. nih.gov
Target-site resistance occurs due to genetic mutations that alter the herbicide's binding site, reducing its efficacy. mountainscholar.orgunl.edu For synthetic auxins, the "target site" is complex, involving multiple proteins in the auxin signaling pathway. nih.gov Resistance-conferring mutations have been identified in several of these protein families:
TIR1/AFB Receptors: The primary auxin receptors are a family of F-box proteins known as TRANSPORT INHIBITOR RESPONSE 1/AUXIN SIGNALING F-BOX (TIR1/AFB). nih.gov Mutations in the genes encoding these proteins can prevent the synthetic auxin molecule from binding effectively, thereby conferring resistance. bohrium.comscielo.br For instance, specific mutations in TIR1 and AFB5 in Arabidopsis have been shown to cause insensitivity to dicamba (B1670444) and 2,4-D. researchgate.net In 2018, a target-site resistance mechanism was identified in Kochia scoparia that conferred resistance to multiple classes of synthetic auxins. nih.gov
Aux/IAA Co-receptors: These proteins act as transcriptional repressors and are part of the co-receptor complex. bohrium.com In the presence of auxin, they bind to the TIR1/AFB receptors and are targeted for degradation, allowing gene transcription to proceed. mountainscholar.org Mutations in the degron region of an Aux/IAA protein can stabilize it, preventing its degradation and thus blocking the downstream herbicidal effects. bohrium.com A 27-base-pair deletion in an Aux/IAA gene was identified as the cause of 2,4-D resistance in a biotype of Sisymbrium orientale (Indian hedge mustard). mountainscholar.org
The table below summarizes key examples of target-site mutations conferring resistance to synthetic auxin herbicides.
| Gene Family | Protein | Organism | Mutation Type | Herbicide(s) |
| AFB | TIR1/AFB5 | Arabidopsis thaliana | Point mutations | 2,4-D, Dicamba, Picloram |
| Aux/IAA | IAA16 | Bassia scoparia | Mutation in degron | Dicamba |
| Aux/IAA | IAA2 | Sisymbrium orientale | 27 bp deletion in degron | 2,4-D |
This table presents examples of identified mutations and is not exhaustive. mountainscholar.orgresearchgate.net
Evolution and Spread of Resistance in Agroecosystems
The first cases of 2,4-D resistance were reported in 1957. nih.gov For decades, the incidence of resistance to synthetic auxins remained relatively low compared to other herbicide modes of action. researchgate.netnih.gov This was attributed to several factors, including the complexity of the auxin signaling pathway, which may have made it difficult for a single mutation to confer high-level resistance without causing negative effects on the plant's growth and survival (fitness costs). scielo.brbioone.org
However, the number of weed species resistant to synthetic auxins has steadily increased, with 36 species reported as of 2017. nih.gov The evolution and spread of resistance are driven by intense selection pressure, which results from the repeated use of the same herbicide or herbicides with the same mode of action on a weed population. Economically significant resistance has been documented in weeds such as wild radish (Raphanus raphanistrum) in Australia, corn poppy (Papaver rhoeas) in Europe, and kochia (Kochia scoparia) in North America. hracglobal.comnih.gov The recent commercialization of crops tolerant to 2,4-D and dicamba is expected to increase the use of these herbicides, which may accelerate the evolution of resistance if not managed properly. nih.gov
Development of 2,4-D Tolerant Crop Systems (e.g., ENLIST® Technology)
In response to the widespread evolution of weed resistance to other herbicides, particularly glyphosate (B1671968), biotechnology companies have developed crops genetically engineered to tolerate synthetic auxin herbicides. nih.govbeyondpesticides.org A primary example is the Enlist™ Weed Control System. dtnpf.com
This system includes crops—specifically corn, soybean, and cotton—that have been genetically modified to be tolerant to 2,4-D and other herbicides. ufl.edu The tolerance to 2,4-D is conferred by a bacterial gene that codes for an enzyme capable of rapidly degrading 2,4-D within the plant, effectively a built-in metabolic resistance mechanism. nih.gov This allows for the post-emergence application of 2,4-D herbicides, such as Enlist One® (which contains 2,4-D choline) and Enlist Duo® (a premix of 2,4-D choline (B1196258) and glyphosate), to control emerged weeds without harming the crop. dtnpf.comufl.edu
The development of these crop systems provides farmers with a tool to manage difficult-to-control and herbicide-resistant weeds. beyondpesticides.org However, it also underscores the need for robust stewardship and integrated management to prevent the selection of weeds with resistance to 2,4-D. msu.edupsu.edu
Integrated Weed Management Strategies Incorporating Ammonium (B1175870) 2,4-Dichlorophenoxyacetate (B1228070)
To ensure the long-term efficacy of ammonium 2,4-dichlorophenoxyacetate and other synthetic auxins, and to mitigate the evolution of resistance, an Integrated Weed Management (IWM) approach is essential. msu.edumsuextension.org IWM combines multiple tactics to manage weed populations, reducing the sole reliance on chemical control. msuextension.org Key strategies include:
Crop Rotation: Rotating crops disrupts weed life cycles and allows for the rotation of herbicides with different modes of action. msu.edu Including perennial forages in a rotation with annual crops can also suppress weed populations. researchgate.net
Cover Crops: Planting cover crops can suppress weeds through competition for light, water, and nutrients, and through allelopathy. msu.edu
Herbicide Rotation and Tank-Mixing: Avoid using the same herbicide mode of action repeatedly in the same field. canolacouncil.org Tank-mixing herbicides with different effective modes of action on target weeds is a critical strategy to delay the evolution of resistance. canolacouncil.org
Cultural Practices: Practices such as adjusting planting dates, optimizing crop seeding rates for rapid canopy closure, and maintaining soil health can enhance the crop's competitive advantage over weeds. canolacouncil.org
Mechanical and Preventive Measures: Strategic tillage (where appropriate), hand-weeding or spot-spraying to remove escapes, and cleaning equipment to prevent the spread of weed seeds are important preventive tactics. msuextension.org
By integrating these diverse strategies, farmers can create a cropping system that is less susceptible to weed infestation and reduces the selection pressure for herbicide resistance, thereby preserving the utility of valuable tools like this compound. msuextension.orgresearchgate.net
Analytical Methodologies for Environmental and Biological Research
Chromatographic Techniques for Trace Analysis
Chromatography, coupled with mass spectrometry, stands as the cornerstone for the analysis of 2,4-D and its derivatives in complex matrices. who.int These methods offer high sensitivity and the ability to differentiate the target analyte from interfering compounds.
Gas Chromatography-Mass Spectrometry (GC-MS) Applications
Gas chromatography-mass spectrometry (GC-MS) is a powerful technique for the determination of 2,4-D. However, due to the low volatility of the acidic form, a derivatization step is typically required to convert it into a more volatile form, such as a methyl or 2-chloroethyl ester. nih.govdeswater.com This process enhances its chromatographic behavior and allows for sensitive detection.
One common derivatization agent is diazomethane, although due to safety concerns, alternative reagents like boron trichloride/2-chloroethanol are also employed. nih.gov The resulting 2-chloroethyl ester of 2,4-D exhibits a longer retention time and an improved signal-to-noise ratio in GC with electron capture detection (GC-ECD). nih.gov For confirmation, GC-MS provides structural information, ensuring the validity of the method. nih.gov
In a validated method for determining 2,4-D in water, samples were acidified and extracted, followed by analysis using an Agilent Model 6890A gas chromatograph coupled to an Agilent Model 5973N mass spectrometer. epa.gov The method demonstrated a limit of quantification (LOQ) of 0.10 µg/L. epa.gov Another study developed a GC-MS procedure for phenoxy acid herbicides, including 2,4-D, in urine and serum. nih.gov After a triphasal extractive pentafluorobenzylation, the detection limit for 2,4-D was 0.20 µg/mL in full-scan mode and 10 ng/mL in selected ion monitoring (SIM) mode. nih.gov
Table 1: GC-MS Parameters for 2,4-D Analysis
| Parameter | Condition 1 epa.gov | Condition 2 nih.gov |
| Instrument | Agilent 6890A GC with 5973N MS | Not specified |
| Column | Durabond-5MS (30 m x 0.25 mm i.d., 0.25 µm film thickness) | Not specified |
| Carrier Gas | Helium | Not specified |
| Injection Mode | Splitless | Not specified |
| Derivatization | Not specified for this particular method, but generally required | Pentafluorobenzylation |
| Detection Mode | Electron Impact (EI) with ion monitoring | Full-scan and Selected Ion Monitoring (SIM) |
| Limit of Quantification (LOQ) | 0.10 µg/L (in water) | 0.20 µg/mL (full-scan), 10 ng/mL (SIM) (in urine/serum) |
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Applications
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) has become the preferred method for analyzing polar pesticides like 2,4-D and its ammonium (B1175870) salt, as it often does not require derivatization. uni-due.de This technique offers superior sensitivity and selectivity, making it ideal for trace-level detection in complex matrices such as water, soil, and biological fluids. nih.govresearchgate.net
A high-throughput LC-MS/MS method was developed for the direct determination of 2,4-D in soybean and corn. tdl.org This method utilized a mixed-mode column and involved an alkaline hydrolysis step to convert all forms of 2,4-D into its salt form before extraction. tdl.org The method demonstrated mean recoveries ranging from 86% to 107% with a relative standard deviation of less than 10%. tdl.org
For the analysis of 2,4-D and its metabolites in water, an LC-MS/MS method using an Applied Biosystems API5000 was validated with a limit of quantification (LOQ) of 0.10 µg/L. epa.gov In another study, a multi-residue method for various pesticides in citrus fruits, including 2,4-D, was developed using LC-MS/MS, achieving an LOQ below 0.01 mg/kg. nih.gov
Table 2: LC-MS/MS Parameters for 2,4-D Analysis
| Parameter | Condition 1 tdl.org | Condition 2 epa.gov | Condition 3 nih.gov |
| Instrument | Not specified, with Acclaim™ Trinity™ Q1 column | Applied Biosystems API5000 | Not specified, with Halo C18 column |
| Mobile Phase | Isocratic | Gradient: Water with 0.1% acetic acid and Acetonitrile (B52724):methanol (80:20, v:v) with 0.1% acetic acid | Gradient: Water with 0.1% formic acid & 5 mM ammonium formate (B1220265) and Methanol with 0.1% formic acid & 5 mM ammonium formate |
| Ionization Mode | Negative ion-spray | Negative-ion APCI | Not specified |
| Detection Mode | Tandem MS (MRM) | Tandem MS (MRM) | Tandem MS |
| Limit of Quantification (LOQ) | Not specified, but recoveries evaluated at 10, 100, and 500 ng/g | 0.10 µg/L (in water) | <0.01 mg/kg (in citrus fruits) |
High-Performance Liquid Chromatography (HPLC) for Quantitative Determination
High-performance liquid chromatography (HPLC) with ultraviolet (UV) detection is a widely used and robust method for the quantitative determination of 2,4-D, particularly in formulations and less complex samples. ukim.mkresearchgate.net While it may have higher detection limits compared to MS-based methods, its simplicity and reliability make it a valuable tool. deswater.com
A study aimed at developing a rapid and accurate method for measuring 2,4-D in water samples utilized HPLC with a C18 column and UV detection at 283 nm. deswater.com This method, combined with an optimized salting-out assisted liquid-liquid extraction (SALLE) for sample preparation, achieved a limit of detection (LOD) of 0.004 µg/L and a limit of quantification (LOQ) of 0.01 µg/L. deswater.com
Another HPLC method was developed and validated for determining 2,4-D in rat serum, employing a C18 column with a mobile phase of acetonitrile and ammonium acetate (B1210297) buffer and UV detection at 230 nm. researchgate.netnih.gov This method was successfully applied to pharmacokinetic studies. researchgate.netnih.gov For the analysis of 2,4-D in water, sediment, and soil, an HPLC method was developed with recoveries between 80% and 100% and an LOQ of 2 µg/mL. researchgate.netsemanticscholar.org
Table 3: HPLC Parameters for 2,4-D Analysis
| Parameter | Condition 1 deswater.com | Condition 2 researchgate.net | Condition 3 semanticscholar.org |
| Instrument | HPLC with UV detector | Agilent 1260 infinity HPLC system with Agilent 1200 VWD | HPLC coupled to a diode array detector (DAD) |
| Column | C18 (250 mm × 4.6 mm) | XDB-C18 (4.6 mm I.D.×250 mm, 5 μm) | Not specified |
| Mobile Phase | Acetonitrile, deionized water, and acetic acid (80:19.5:0.5, v/v/v) | Gradient: Acetonitrile and 0.02 M ammonium acetate with 0.1% formic acid | Not specified |
| Flow Rate | 1 mL/min | 1.0 mL/min | Not specified |
| Detection Wavelength | 283 nm | 230 nm | Not specified |
| Limit of Quantification (LOQ) | 0.01 µg/L (in water) | Not specified, LLOQ of 0.3 µg/mL in serum | 2 µg/mL (in water, sediment, soil) |
Sample Preparation and Extraction Protocols in Complex Matrices (e.g., Environmental, Plant)
Effective sample preparation is a critical step to isolate and concentrate ammonium 2,4-dichlorophenoxyacetate (B1228070) and its parent acid from complex matrices like soil, water, plants, and biological fluids. The choice of extraction method depends on the matrix and the subsequent analytical technique.
For water samples, salting-out assisted liquid-liquid extraction (SALLE) has been shown to be effective. deswater.com One optimized protocol involved adding acetonitrile to a water sample adjusted to pH 2, followed by the addition of a sodium chloride solution to induce phase separation. deswater.com Solid-phase extraction (SPE) is another common technique. epa.govresearchgate.net An Oasis MCX SPE cartridge, a mixed-mode cation exchange sorbent, has been used for the purification of water samples before LC-MS/MS analysis. epa.gov
In plant matrices like soybean and corn, an alkaline hydrolysis step with sodium hydroxide (B78521) is employed to convert all forms of 2,4-D to its salt form. tdl.org This is followed by extraction with acidified acetonitrile, which is then salted out using magnesium sulfate (B86663) and sodium chloride. tdl.org For soil samples, a liquid-solid extraction method can be used, where the soil is mixed with an ammonium chloride solution and then extracted with acetone. cu.edu.eg The extract is then partitioned with dichloromethane. cu.edu.eg
The QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method, an internationally validated multi-residue extraction protocol, is also widely used for various matrices, including fruits, vegetables, and fish. mdpi.comqcap-egypt.com This method typically involves an extraction with a solvent like acetonitrile followed by a cleanup step using dispersive solid-phase extraction (d-SPE) with sorbents such as magnesium sulfate and primary secondary amine (PSA) to remove interferences. mdpi.comqcap-egypt.com
Development and Validation of Multi-Residue Analytical Methods
The development of multi-residue methods allows for the simultaneous analysis of multiple pesticides, including ammonium 2,4-dichlorophenoxyacetate, in a single run, which is efficient for monitoring programs. who.intmdpi.com These methods are typically based on LC-MS/MS or GC-MS and require rigorous validation to ensure their accuracy and reliability. who.intcu.edu.eg
Validation of a multi-residue method involves assessing several key parameters, including selectivity, limit of quantitation (LOQ), linearity, accuracy (recoveries), and precision (repeatability and reproducibility). nih.govcu.edu.eg For example, a multi-residue method for 287 pesticides in citrus fruits was validated using LC-MS/MS. nih.gov The method demonstrated good linearity with coefficients of determination (R²) >0.990 and satisfactory recoveries between 70% and 120% with relative standard deviations (RSD) ≤20%. nih.gov
Similarly, a multi-residue method for 37 pesticides in soil was developed and validated using GC with a nitrogen-phosphorus detector (GC-NPD). cu.edu.eg The method showed good linearity (r² = 0.994–0.999) and satisfactory recoveries for most of the pesticides. cu.edu.eg The development of such methods often involves optimizing both the extraction/cleanup procedures and the instrumental analysis to minimize matrix effects and achieve the desired sensitivity for a wide range of compounds. nih.govnih.gov
Advanced Research and Biotechnological Applications
Omics Approaches in Understanding Plant-Herbicide Interactions
The advent of "omics" technologies—genomics, transcriptomics, proteomics, and metabolomics—has revolutionized the study of plant biology and herbicide science. nih.govcambridge.orgresearchgate.net These high-throughput techniques provide a comprehensive view of the molecular processes that occur within a plant in response to herbicide application, offering deep insights into the mechanisms of action, tolerance, and resistance. nih.govnih.gov
Transcriptomic analysis, which studies the complete set of RNA transcripts in a cell, has been pivotal in dissecting plant responses to 2,4-D. Studies have shown that at herbicidal concentrations, 2,4-D induces significant changes in gene expression. nih.govfrontiersin.org In susceptible plants, the herbicide triggers an overstimulation of auxin signaling pathways. nih.gov This leads to the upregulation of genes involved in ethylene (B1197577) and abscisic acid (ABA) biosynthesis, which promotes senescence and ultimately cell death. researchgate.netfrontiersin.org
Research on a 2,4-D-tolerant cotton line (CS-B15sh) compared to its susceptible parents revealed differential gene expression. Key components of the auxin-response pathway, such as ubiquitin E3 ligase and F-box proteins, were significantly upregulated in the susceptible line but less so in the tolerant line. frontiersin.org Conversely, genes associated with herbicide metabolism, including certain cytochrome P450s and flavin monooxygenases, showed higher expression in the tolerant line, suggesting a mechanism of detoxification. frontiersin.orgnih.gov Proteomic studies, which analyze the entire set of proteins, have complemented these findings by showing changes in protein levels related to stress responses and hormone metabolism following 2,4-D treatment. nih.gov
One key finding from transcriptomic analysis is the role of reactive oxygen species (ROS) in 2,4-D's mode of action. nih.govtandfonline.com Analysis revealed that early plant responses to the herbicide involve a ROS-related peroxisomal footprint, with mitochondria and chloroplasts contributing to ROS production in later stages. nih.gov This oxidative stress is a downstream component of the auxin signal that leads to cellular damage. tandfonline.com
Metabolomics, the study of the complete set of small-molecule metabolites, provides a direct snapshot of the physiological state of a plant. When a plant is treated with 2,4-D, its metabolic profile undergoes significant changes. The primary metabolic pathways of 2,4-D in plants involve conjugation to amino acids or glucose. nih.govuwa.edu.au In a study on wild radish, the major metabolite of 2,4-D was identified as a glucose ester, which retained auxin activity. uwa.edu.au
Metabolic profiling helps to identify the detoxification pathways that confer tolerance or resistance in different species. nih.gov In tolerant crops and resistant weeds, rapid metabolism of 2,4-D is a key defense mechanism. nih.gov This often involves a two-phase detoxification process: Phase I, primarily driven by cytochrome P450 monooxygenases that hydroxylate the herbicide, and Phase II, where glycosyltransferases conjugate the modified herbicide to sugars, making it more water-soluble and less toxic. nih.gov Integrated analyses combining transcriptomics and metabolomics are increasingly used to link the expression of specific genes, like those for P450s and glycosyltransferases, to the production of specific herbicide metabolites, providing a complete picture of resistance mechanisms. nih.gov
Bioremediation Strategies for Environmental Contamination
The widespread use of 2,4-D has led to concerns about its residues in soil and water. nih.gov Biotechnological strategies, including microbial bioremediation and phytoremediation, offer environmentally sustainable methods to clean up contamination. nih.govnih.gov
Microbial bioremediation is considered a highly effective method for cleaning up 2,4-D pollution due to the vast metabolic diversity of microorganisms. nih.govresearchgate.net Numerous bacterial and fungal strains capable of degrading 2,4-D have been isolated from contaminated soils. nih.gov These microbes use the herbicide as a source of carbon and energy, breaking it down into less harmful compounds. nih.gov The degradation process is primarily enzymatic and begins with the cleavage of the ether bond of the 2,4-D molecule. nih.gov
Ex-situ bioremediation techniques, such as the use of slurry bioreactors, have shown significant success. researchgate.net In one study, a bioreactor using microorganisms from sewage sludge achieved 100% removal of 2,4-D from sandy soil (at an initial concentration of 200 mg/kg) within 12 days. researchgate.net The efficiency of degradation, however, can be influenced by factors like soil type and the initial concentration of the herbicide. researchgate.net
Table 1: Examples of Microorganisms Involved in 2,4-D Bioremediation
| Microorganism | Type | Key Finding | Reference |
|---|---|---|---|
| Cupriavidus necator JMP134 | Bacterium | A well-studied strain containing the pJP4 plasmid which carries the genes for 2,4-D degradation. | nih.gov |
| Pseudomonas sp. | Bacterium | Frequently isolated from contaminated sites and known for its 2,4-D degradation capabilities. | nih.gov |
| Sphingomonas sp. | Bacterium | Identified as a bacterial strain associated with 2,4-D biodegradation. | nih.gov |
| Mortierella sp. | Fungus | Fungal genus capable of degrading 2,4-D. | nih.gov |
| Penicillium sp. | Fungus | Isolated from Brazilian soil and demonstrated potential for 2,4-D degradation. | scielo.br |
| Serratia marcescens | Bacterium | Reported as a novel bacterial strain with the ability to degrade 2,4-D. | scielo.br |
| Sewage Sludge Microorganisms | Mixed Microbial Community | Achieved 92% degradation of 500mg/kg 2,4-D in sandy soil after 14 days in a slurry bioreactor. | researchgate.net |
Phytoremediation is a cost-effective, in-situ technology that uses plants to remove, degrade, or stabilize environmental contaminants. awsjournal.orgmdpi.com Plants can decontaminate soil and water through several mechanisms, including phytoextraction (uptake and accumulation of contaminants), phytodegradation (metabolic breakdown of contaminants), and phytostimulation (stimulation of microbial degradation in the root zone, or rhizosphere). awsjournal.orgyoutube.com
While research into the phytoremediation of 2,4-D is less extensive than for other contaminants like heavy metals, the principles are applicable. awsjournal.org Plants can absorb 2,4-D from the soil and, similar to tolerant crops, may be able to metabolize it into less toxic substances using enzymes such as cytochrome P450s and glutathione (B108866) S-transferases. awsjournal.orgmdpi.com Furthermore, the rhizosphere is a hotbed of microbial activity, and plants can excrete compounds that stimulate the growth and degradative activity of 2,4-D-degrading microbes in the soil. mdpi.comyoutube.com The selection of appropriate plant species that are both tolerant to 2,4-D and effective at promoting its degradation is crucial for the success of this technology. awsjournal.org
Innovative Formulations and Delivery Systems for Enhanced Efficacy and Reduced Environmental Impact
To improve the performance of 2,4-D and minimize its environmental footprint, research has focused on developing advanced formulations and delivery systems. researchgate.net The goal is to ensure the active ingredient reaches its target effectively while reducing issues like drift, volatility, and off-target damage. corteva.com.au
One major area of innovation is the development of controlled-release formulations (CRFs). researchgate.net These systems encapsulate the herbicide in a carrier material, such as polymers, silica (B1680970) nanoparticles, or biochar, from which it is released slowly over time. researchgate.net This extends the period of weed control and reduces the amount of herbicide immediately available in the environment, thereby lowering the risk of leaching into groundwater. researchgate.net
Another approach involves the creation of herbicidal ionic liquids (HILs). rsc.org By converting the 2,4-D acid into an ammonium (B1175870) salt, properties like water solubility and thermal stability can be enhanced. rsc.orgnih.gov This can lead to improved herbicidal activity and, in some cases, increased biodegradability and reduced toxicity. nih.gov
A recent commercial innovation is the development of 2,4-D choline (B1196258) salt (Colex-D® technology). corteva.com.au This formulation was specifically designed to have near-zero volatility and features drift reduction technology. corteva.com.au The unique chemical structure of the choline salt helps to create more optimally sized spray droplets, minimizing the fine droplets that are prone to drifting and maximizing the amount that reaches the target weeds. corteva.com.au
Table 2: Comparison of Innovative 2,4-D Formulation Technologies
| Technology | Description | Primary Benefits | Reference |
|---|---|---|---|
| Controlled-Release Formulations (CRFs) | Herbicide is encapsulated in a carrier matrix (e.g., polymers, silica) for gradual release. | Extended weed control, reduced environmental leaching, lower application frequency. | researchgate.net |
| Herbicidal Ionic Liquids (HILs) | The 2,4-D anion is paired with a cation (e.g., ammonium) to form a salt with liquid properties below 100°C. | Enhanced solubility and stability, reduced volatility, potential for lower toxicity and better biodegradability. | rsc.orgnih.gov |
| Colex-D® Technology (Choline Salt) | A specific salt formulation of 2,4-D using choline as the cation. | Near-zero volatility, significant reduction in physical spray drift, improved handling characteristics. | corteva.com.au |
| Adjuvant Systems | Addition of substances (surfactants, oils) to the tank mix to improve performance. | Enhanced uptake and penetration of the herbicide into the plant, overcoming antagonism from hard water. | astm.org |
Design and Synthesis of Herbicidal Ionic Liquids
The transformation of conventional herbicides into herbicidal ionic liquids (HILs) represents a modern approach to agrochemical formulation. nih.govacs.org HILs are ionic compounds with melting points below 100°C, in which at least one of the ions—either the cation or the anion—exhibits herbicidal activity. researchgate.net The core principle behind designing HILs based on ammonium 2,4-dichlorophenoxyacetate (B1228070) involves pairing the herbicidal anion, 2,4-dichlorophenoxyacetate ([2,4-D]⁻), with a carefully selected cation, typically a quaternary ammonium type. nih.govacs.org This combination aims to create a "dual-function" molecule where the resulting salt possesses not only the herbicidal properties of the anion but also enhanced physicochemical characteristics conferred by the cation, such as improved surface activity, reduced volatility, and modified solubility. nih.govresearchgate.net
The synthesis of these HILs generally follows two primary pathways:
Metathesis Reaction: This ion exchange method involves reacting a salt of the cation (e.g., a quaternary ammonium halide) with a salt of the herbicidal acid (e.g., sodium or potassium 2,4-dichlorophenoxyacetate). nih.govacs.org
Neutralization Reaction: This pathway involves first preparing a quaternary ammonium hydroxide (B78521), often by reacting a quaternary ammonium halide with a base like potassium hydroxide in an anhydrous alcohol solvent or by using an ion-exchange resin. nih.govacs.orgd-nb.info The resulting ammonium hydroxide is then neutralized with 2,4-dichlorophenoxyacetic acid to form the desired HIL and water. nih.govacs.org
Researchers have synthesized and tested numerous HILs by pairing the [2,4-D]⁻ anion with various ammonium cations. These cations are often designed to be surface-active, which can eliminate the need for additional adjuvants in the final formulation. nih.govnih.gov Studies have shown that these HILs can be significantly more active against broad-leaved weeds compared to conventional formulations like the 2,4-D dimethylammonium salt, with efficacy levels similar to the more potent but volatile 2,4-D esters. researchgate.netcambridge.org
A more advanced concept is the creation of dicationic HILs, where two herbicidal anions are paired with a "gemini" surfactant-type dicationic structure. nih.gov This approach seeks to integrate different modes of action into a single molecule, potentially enhancing efficacy and managing weed resistance. nih.gov
Interactive Table 1: Examples of Synthesized Herbicidal Ionic Liquids (HILs) with a 2,4-Dichlorophenoxyacetate Anion
| Cation Type | Specific Cation | Anion | Resulting HIL | Reference |
| Alkyl-functionalized Ammonium | Alkyldi(2-hydroxyethyl)methylammonium | [2,4-D]⁻ | Alkyldi(2-hydroxyethyl)methylammonium (2,4-dichlorophenoxy)acetate | researchgate.netcambridge.org |
| Alkyl-functionalized Ammonium | Dialkyldimethylammonium | [2,4-D]⁻ | Dialkyldimethylammonium (2,4-dichlorophenoxy)acetate | researchgate.netcambridge.org |
| Alkyl-functionalized Ammonium | Alkyltrimethylammonium | [2,4-D]⁻ | Alkyltrimethylammonium (2,4-dichlorophenoxy)acetate | researchgate.netcambridge.org |
| Choline and Derivatives | (2-Hydroxyethyl)trimethylammonium [Choline] | [2,4-D]⁻ | [Choline][2,4-D] | researchgate.net |
| Betaine Derivatives | N-dodecylbetaine | [2,4-D]⁻ | N-dodecylbetainium (2,4-dichlorophenoxy)acetate | researchgate.net |
| Dicationic Ammonium | Tetramethylene-1,4-bis(decyldimethylammonium) | [2,4-D]⁻ | Tetramethylene-1,4-bis(decyldimethylammonium) bis(2,4-dichlorophenoxyacetate) | nih.gov |
Development of Low-Volatility and Environmentally Safer Derivatives
A significant drawback of early 2,4-D formulations, particularly esters made from short-chain alcohols, is their high volatility. cambridge.orgbayer.us Volatilization can lead to vapor drift, causing unintended damage to sensitive, non-target crops. cambridge.orggoogle.com Consequently, research has focused on developing derivatives of 2,4-D with reduced vapor pressure, leading to safer application.
The primary strategy to reduce volatility is the formation of salts. Amine salts of 2,4-D, such as the widely used dimethylamine (B145610) (DMA) salt, are inherently less volatile than ester formulations. google.com24d.info While esters are often absorbed more quickly by weeds, their potential for vapor movement increases with temperature, making amine salts a safer choice in warmer conditions. bayer.us24d.info The development of low-volatile esters, which are synthesized from long-chain alcohols (e.g., 2-ethylhexyl ester), was an initial step to mitigate this issue. 24d.info However, amine formulations are generally considered even less volatile. bayer.us
A major advancement in this area is the development of the choline salt of 2,4-D. researchgate.net This quaternary ammonium salt exhibits ultra-low volatility compared to both traditional amine and ester formulations. researchgate.netlsu.edu Studies have reported that the 2,4-D choline formulation is significantly less volatile than DMA and ester versions, drastically reducing the potential for off-target injury from vapor drift. researchgate.net
Another innovative approach is the creation of polymeric herbicidal ionic liquids (p-HILs). In this design, herbicidal anions like 2,4-D are paired with polymeric ammonium cations. acs.org These novel p-HILs are designed to reduce drift and volatility while potentially offering a controlled release of the active ingredient. nih.govacs.org
The pursuit of environmentally safer derivatives also involves modifying the core chemical structure. Research into replacing the oxygen atom in the phenoxyacetate (B1228835) structure with sulfur has been explored. nih.govresearchgate.net However, contrary to expectations, this substitution significantly increased the ecotoxicity of the resulting sulfur-containing analogs to aquatic organisms, highlighting the complexity of predicting environmental impact based on structural changes. nih.govresearchgate.net In contrast, studies have shown that one- and two-substituted phenoxyacetates in the form of ammonium salts were less toxic to the bacterium Vibrio fischeri than the commercial acid forms of the herbicides. nih.govresearchgate.net
Interactive Table 2: Comparison of Volatility in Different 2,4-D Formulations
| Formulation Type | Specific Example | Key Characteristics | Volatility Level | Reference |
| Ester (High-Volatile) | Butyl Ester | Made from short-chain alcohols; effective but high vapor pressure. | High | cambridge.org |
| Ester (Low-Volatile) | 2-Ethylhexyl Ester (EHE) | Made from long-chain alcohols to reduce vapor pressure. | Low | 24d.infofbn.com |
| Amine Salt | Dimethylamine Salt (DMA) | Water-soluble, inherently low volatility compared to esters. | Low | google.com24d.infofbn.com |
| Quaternary Ammonium Salt | Choline Salt | Features Colex-D technology; designed for minimal volatility. | Ultra-Low | researchgate.netfbn.com |
| Herbicidal Ionic Liquid (HIL) | e.g., [Choline][2,4-D] | Non-volatile by design, offering safety for operators and non-target plants. | Non-Volatile | researchgate.netcambridge.org |
| Polymeric HIL (p-HIL) | p-[DADMAC][2,4-D] | Polymeric backbone intended to reduce drift and volatility. | Low (by design) | acs.org |
Policy, Regulation, and Environmental Monitoring in Academic Context
Academic Studies on Environmental Quality Standards Development
Academic research plays a crucial role in generating the data necessary for the development of environmental quality standards for herbicides like Ammonium (B1175870) 2,4-dichlorophenoxyacetate (B1228070). These studies often focus on the environmental prevalence of the parent compound, 2,4-D, and its various salt and ester forms.
Recent findings indicate a need to explore the fate, accumulation, and impacts of continuous low-level exposure to 2,4-D in the environment to create a reliable database for drafting new regulations and policies. nih.gov The introduction of 2,4-D resistant crops is expected to increase its use, potentially leading to higher and possibly unsafe residue levels in the environment. nih.gov
Monitoring studies have detected 2,4-D in various environmental compartments. For instance, it is frequently found in rivers and streams and has been measured in air samples. researchgate.net The highest concentrations are typically found in soil, air, and surface water near agricultural fields, highlighting the need for localized mitigation strategies. nih.govresearchgate.net Due to its high water solubility and low adsorption coefficient, 2,4-D is a common contaminant in both surface and groundwater, posing potential environmental and health risks. nih.gov The World Health Organization (WHO) has recommended a maximum allowable concentration for 2,4-D in drinking water of 20 micrograms per liter. nih.gov
Biomonitoring studies, which measure the concentration of substances in human tissues or fluids, provide valuable data for assessing human exposure and informing regulatory decisions. nih.gov Studies have shown that while the general population's exposure to 2,4-D is typically low or near the level of detection, occupational exposure can be significantly higher and is linked to application practices. nih.gov24d.info For example, a study examining urinary 2,4-D levels in agricultural and forestry workers found detectable amounts in all participants after spraying operations. nih.gov
Table 1: Environmental Detection and Monitoring of 2,4-D
| Environmental Compartment | Key Findings | Citations |
|---|---|---|
| Surface Water | Frequently detected in rivers and streams, particularly in regions with high usage. | nih.govresearchgate.net |
| Groundwater | Potential for contamination due to high water solubility and mobility of 2,4-D. | researchgate.netnih.gov |
| Soil | Highest concentrations found near crop fields; acts as a primary source of environmental entry. | nih.gov |
| Air | Detected in air samples, especially in agricultural areas. | researchgate.net |
| Human Biomonitoring | Low to undetectable levels in the general population; higher levels in occupationally exposed individuals. | nih.gov24d.info |
Risk Assessments for Endangered Species and Ecosystems
Academic research provides the foundation for comprehensive ecological risk assessments that evaluate the potential impacts of Ammonium 2,4-dichlorophenoxyacetate on non-target organisms, including endangered species and their habitats. These assessments consider various exposure pathways, such as direct contact, ingestion of contaminated food or water, spray drift, and surface runoff. blm.gov
The U.S. Environmental Protection Agency (EPA) and other regulatory bodies rely on such research to determine the potential risks associated with herbicide use. For example, a risk assessment for threatened and endangered Pacific salmon and steelhead determined that while terrestrial uses of 2,4-D according to label directions would have no effect, the use of 2,4-D for aquatic weed control "may affect" all 26 Evolutionarily Significant Units (ESUs). epa.gov The assessment highlighted that different forms of 2,4-D have varying toxicity levels. Acid and amine salt forms are considered "practically non-toxic" to "slightly toxic" to fish, whereas ester forms can be "slightly toxic" to "highly toxic". epa.gov
Ecological risk assessments conducted by entities like the Bureau of Land Management (BLM) evaluate the potential risks to a wide range of plants and animals, including rare, threatened, and endangered species. blm.gov These assessments consider various application methods, from aerial and ground dispersal to spot treatments. blm.gov
Table 2: Summary of Ecological Risk Assessment Findings for 2,4-D
| Organism Group | Summary of Risk Findings | Citations |
|---|---|---|
| Aquatic Vascular Plants | High sensitivity and toxicity observed. | usda.gov |
| Fish | Risk varies by 2,4-D form (acid, amine salt, ester) and application (terrestrial vs. aquatic). Aquatic weed control poses a higher risk. | epa.gov |
| Freshwater Invertebrates | Some ester forms are "moderately toxic" and may impact food sources for fish. | epa.gov |
| Terrestrial Plants | Non-target broadleaf plants are susceptible to damage from drift. | blm.gov |
| Birds and Mammals | Potential risks identified, particularly from aquatic applications. | epa.gov |
The toxicity of 2,4-D to non-target organisms is a significant area of academic inquiry. Studies have shown that while 2,4-D is relatively non-toxic to many soil and water microorganisms at recommended application rates, it can have adverse effects on other organisms. inchem.org For instance, long-term adverse effects on fish are generally observed at concentrations higher than those resulting from normal application rates. inchem.org However, the introduction of 2,4-D into aquatic ecosystems can lead to a loss of cover for fish and impact invertebrate food sources. epa.gov
Research on Sustainable Application Practices and Environmental Stewardship
In response to the potential environmental risks associated with herbicides, academic research is increasingly focused on developing sustainable application practices and promoting environmental stewardship. This includes investigating methods to reduce off-target movement, enhance biodegradability, and minimize exposure to non-target organisms.
One area of research involves the development of new herbicide formulations with improved environmental profiles. For example, studies have explored the synthesis of ammonium salts of auxin herbicides like 2,4-D to enhance their biodegradability and potentially reduce toxicity. nih.gov Research into herbicidal ionic liquids (HILs) aims to create formulations with lower volatility and improved performance, which can minimize the risk of off-site movement. nih.gov
Stewardship programs, often developed in collaboration with academic institutions and industry task forces, play a vital role in educating applicators on best practices. croplife.com These programs emphasize the importance of using correctly labeled products for specific applications, such as over-the-top of herbicide-tolerant crops, to prevent misuse and potential environmental contamination. croplife.com
Furthermore, research into the environmental fate of 2,4-D contributes to sustainable practices. Understanding that 2,4-D is degraded by soil microorganisms, and that repeated applications can stimulate the growth of these degrading organisms, informs soil management strategies. inchem.org The degradation rate is influenced by factors such as soil pH, moisture content, and temperature, with degradation being slower in more acidic soils. nih.gov This knowledge allows for more informed decisions on application timing and location to enhance natural degradation processes. nih.gov
Microbial degradation is considered the most effective way to remediate 2,4-D pollution, and numerous bacterial and fungal strains capable of degrading this herbicide have been identified. nih.gov Research continues to explore the biochemical pathways involved in this degradation to potentially enhance bioremediation efforts. nih.gov
Q & A
Q. What are the established methodologies for synthesizing ammonium 2,4-dichlorophenoxyacetate?
The synthesis involves esterification of 2,4-dichlorobenzoic acid. Dissolve 0.01 moles of the acid in methanol with concentrated sulfuric acid as a catalyst, reflux for 4 hours, precipitate in ice water, and recrystallize from ethanol to yield the product as an oily residue . This method ensures purity for subsequent research applications.
Q. How can researchers determine the physicochemical properties of this compound?
Key properties include molecular formula (C10H13Cl2NO3), molecular weight (266.12 g/mol), and solubility profiles. Standard techniques like UV-Vis spectroscopy, mass spectrometry (MS), and nuclear magnetic resonance (NMR) are used for structural confirmation .
Q. What experimental approaches are recommended for preliminary toxicity screening?
Use in vitro assays (e.g., cell viability tests) and in vivo models (e.g., rodent studies) to assess acute toxicity. Reference the ATSDR toxicological profile for dose-response relationships and biomarker identification (e.g., urinary excretion of unmetabolized 2,4-D) .
Advanced Research Questions
Q. How can environmental monitoring of this compound be optimized?
Employ gas chromatography-mass spectrometry (GC-MS) for air sampling (LOINC code 38582-3 specifies mass/volume quantification in air ). For soil/water, use liquid chromatography-tandem MS (LC-MS/MS) with detection limits <1 ppb .
Q. What molecular mechanisms govern the biodegradation of this compound?
Degradation is mediated by plasmid-borne genes (e.g., tfd clusters in Alcaligenes eutrophus). Key enzymes include dioxygenases that cleave the phenoxyacetate backbone. Use knockout mutants and transcriptomics to validate gene function .
Q. How do regulatory regions in catabolic plasmids influence degradation efficiency?
The pJP4 plasmid’s regulatory region contains promoter sequences and operator sites that control tfd gene expression. Electrophoretic mobility shift assays (EMSAs) and β-galactosidase reporter systems can dissect transcription factor interactions .
Q. What crystallographic techniques resolve structural ambiguities in ammonium salts of 2,4-D?
Single-crystal X-ray diffraction confirms ionic pairing, as demonstrated for dicyclohexylthis compound (monoclinic cell, space group P21/c) . Pair with DFT calculations to validate bond angles and charge distribution.
Q. How should researchers address contradictions in toxicity data across studies?
Reconcile discrepancies by standardizing test conditions (e.g., pH, humidity) and controlling for metabolite interference. Cross-validate findings using multiple biomarkers (e.g., serum 2,4-D levels vs. urinary excretion) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
